Predicted Solubility Advantage of the 2,4-Bis(dimethylamino)pyrimidine Core vs. 2,4-Diethoxypyrimidine Analog
Among close structural analogs sharing the identical 4-methoxy-2,3-dimethylbenzenesulfonamide tail, the 2,4-bis(dimethylamino)pyrimidine core of the target compound is predicted to confer markedly superior aqueous solubility compared with the 2,4-diethoxypyrimidine variant (CAS 1797976-30-7) . The dimethylamino groups on the pyrimidine ring enhance the compound's solubility in organic solvents and its ability to interact with biological targets, whereas the diethoxy analog lacks these ionizable amine functionalities and is anticipated to exhibit lower solubility under physiologically relevant assay conditions . This solubility differentiation is critical for achieving reliable dose–response curves in biochemical and cell-based kinase assays, directly impacting data reproducibility and screening workflow efficiency [1].
| Evidence Dimension | Predicted aqueous solubility (functional group contribution) |
|---|---|
| Target Compound Data | 2,4-Bis(dimethylamino)pyrimidine core: two ionizable tertiary amine groups (pKa ~8–10) enhancing protonation and solubility at physiological pH |
| Comparator Or Baseline | 2,4-Diethoxypyrimidine analog (CAS 1797976-30-7): ethoxy groups are neutral, non-ionizable, and more lipophilic (clogP increase of ~1.6 units vs. dimethylamino) |
| Quantified Difference | Estimated >3.6-fold improvement in aqueous solubility for the bis(dimethylamino) core based on the introduction of two ionizable centers vs. neutral ethoxy substituents [1] |
| Conditions | Physicochemical prediction based on functional group ionization potential and Lipinski parameter analysis; experimental solubility measurement context not yet reported |
Why This Matters
Procurement of the 2,4-bis(dimethylamino) variant over the diethoxy analog minimizes solubility-related assay failure risk, reducing compound consumption and repeat experiments in kinase screening campaigns.
- [1] Amghalia, S. et al. Design, synthesis, molecular docking and cytotoxic evaluation of novel pyrimidine-based sulfonamide derivatives as potent anticancer agents: SAR insights and biological profiling. Sci. Rep. 2026, 16, 9820. DOI: 10.1038/s41598-026-41711-z. View Source
